molecular formula C12H15N3 B14341478 1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile CAS No. 104742-20-3

1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile

Cat. No.: B14341478
CAS No.: 104742-20-3
M. Wt: 201.27 g/mol
InChI Key: JQBLUDIZJYBXHR-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a pyridinyl group and a carbonitrile group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1-Methyl-4-piperidone with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl or carbonitrile groups are replaced by other functional groups.

Scientific Research Applications

1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyridin-3-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

104742-20-3

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-methyl-4-pyridin-3-ylpiperidine-4-carbonitrile

InChI

InChI=1S/C12H15N3/c1-15-7-4-12(10-13,5-8-15)11-3-2-6-14-9-11/h2-3,6,9H,4-5,7-8H2,1H3

InChI Key

JQBLUDIZJYBXHR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)C2=CN=CC=C2

Origin of Product

United States

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